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molecular formula C9H9BrO3 B136142 Methyl 4-bromo-2-methoxybenzoate CAS No. 139102-34-4

Methyl 4-bromo-2-methoxybenzoate

Cat. No. B136142
M. Wt: 245.07 g/mol
InChI Key: WPGAGRPPDYAZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

A flask was charged with methyl 4-bromo-2-methoxybenzoate (250 mg, 1.020 mmol), vinyl butyl ether (131 μl, 1.020 mmol), potassium carbonate (169 mg, 1.224 mmol), 1,3-(bis(diphenylohpsophine)propane (25.2 mg, 0.061 mmol) and palladium (II) acetate (6.87 mg, 0.031 mmol). The flask was sealed and 3 evacuation/argon purges were performed. DMF (4554 μl) and Water (546 μl) were added and the reaction was heated in a microwave at 122° C. for 75 minutes. Additional vinyl butyl ether (131 μl, 1.020 mmol) was added and the reaction was heated an additional 30 minutes in a MW at 122° C. Once complete the reaction was stirred overnight at 100° C. with conventional heating. The reaction was then cooled. HCl (5%, 8 mL) was added and the mixture was stirred for 30 minutes and then diluted with ethyl acetate and transferred to a separatory funnel. The organic layer was washed with aqueous saturated NaHCO3, brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-acetyl-2-methoxybenzoate (54.4 mg, 0.261 mmol, 25.6% yield). MS ESI: [M+H]+ m/z 200.1. 1H NMR (600 MHz, DMSO-d6) δ 7.70 (d, J=7.9, 1H), 7.57 (dd, J=1.1, 7.9, 1H), 7.53 (s, 1H), 3.86 (s, 3H), 3.78 (s, 3H), 2.49-2.44 (m, 3H).
Name
Quantity
546 μL
Type
solvent
Reaction Step One
Name
Quantity
4554 μL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
169 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bis(diphenylohpsophine)propane
Quantity
25.2 mg
Type
reactant
Reaction Step Three
Quantity
131 μL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
6.87 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[CH2:14]([O:18]C=C)[CH2:15]CC.C(=O)([O-])[O-].[K+].[K+].Cl>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.CN(C=O)C>[C:14]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1)(=[O:18])[CH3:15] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
546 μL
Type
solvent
Smiles
O
Name
Quantity
4554 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
131 μL
Type
reactant
Smiles
C(CCC)OC=C
Name
Quantity
169 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
bis(diphenylohpsophine)propane
Quantity
25.2 mg
Type
reactant
Smiles
Step Four
Name
Quantity
131 μL
Type
reactant
Smiles
C(CCC)OC=C
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
6.87 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
122 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 100° C. with conventional heating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated an additional 30 minutes in a MW at 122° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.261 mmol
AMOUNT: MASS 54.4 mg
YIELD: PERCENTYIELD 25.6%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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